6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide is a synthetic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes multiple fluorine atoms, a methoxy group, and a carboxamide group
Preparation Methods
The synthesis of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the fluorine atoms, methoxy group, and carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorine atoms and other substituents can be replaced with different groups through substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)-1,4-dihydroquinoline-3-carboxamide can be compared with other similar compounds, such as:
6,8-difluoro-1,4-dihydro-1-(2-fluoroethyl)-7-methyl-4-oxoquinoline-3-carboxylic acid: This compound has a similar quinoline core but differs in the substituents attached to it.
Oxolinic acid: Another quinoline derivative with different substituents and biological activities. The uniqueness of this compound lies in its specific combination of functional groups and fluorine atoms, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19F3N2O3 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-4-oxo-N-(2-phenylethyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C21H19F3N2O3/c1-29-20-16(23)11-14-18(17(20)24)26(10-8-22)12-15(19(14)27)21(28)25-9-7-13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,25,28) |
InChI Key |
SJQILQCSOPQXQO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1F)N(C=C(C2=O)C(=O)NCCC3=CC=CC=C3)CCF)F |
Origin of Product |
United States |
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